Pyren-1-yl Acetate
Overview
Description
Pyren-1-yl acetate is an organic compound derived from pyrene, a polycyclic aromatic hydrocarbon. Pyrene is known for its extended rigid structure and photophysical properties, making it valuable in various fields such as materials science, supramolecular chemistry, and biological chemistry . This compound specifically features an acetate group attached to the pyrene nucleus, which can influence its reactivity and applications.
Mechanism of Action
Target of Action
Pyren-1-yl Acetate, also known as 1-Acetoxypyrene, is a complex compound that interacts with various targets within biological systemsIt’s known that many pyrene compounds interact with cellular components, such as proteins and nucleic acids .
Mode of Action
Pyrene compounds are known for their unique fluorescent properties, which can be utilized in various biological applications . For instance, they can be used as fluorescent probes for the sequence-specific detection of nucleic acids .
Biochemical Pathways
For example, they have been used in the development of nucleic acid-based tools due to their unique photophysical properties .
Pharmacokinetics
It’s known that the bioavailability and pharmacokinetics of a compound can be influenced by its chemical structure and the presence of functional groups .
Result of Action
For instance, some pyrene compounds have shown potential as anticancer agents, attributed to their ability to induce apoptosis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds, pH, temperature, and light exposure can affect the compound’s stability and activity .
Biochemical Analysis
Biochemical Properties
Pyren-1-yl Acetate is known to exhibit fluorescence, which is sensitive to the microenvironment . This property has been utilized in the development of sensitive fluorescent probes for the sequence-specific detection of nucleic acids
Cellular Effects
It has been suggested that this compound enters cells via certain transport mechanisms . Once inside the cell, its acetic group is cleaved by intracellular, nonspecific esterases, forming the impermeable, fluorescent form of the molecule
Molecular Mechanism
It is known that the compound exhibits fluorescence upon excitation, which is believed to be of predominantly pyrene π–π* character
Temporal Effects in Laboratory Settings
It has been observed that the fluorescence lifetime for this compound is indicative of a short-lived excited state . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking and needs further exploration.
Dosage Effects in Animal Models
The effects of varying dosages of this compound in animal models have not been extensively studied. Animal models play a crucial role in advancing biomedical research, especially in the field of gene therapy . Therefore, future studies should focus on understanding the threshold effects, as well as any toxic or adverse effects at high doses of this compound in animal models.
Transport and Distribution
This compound is believed to enter cells via certain transport mechanisms . Once inside the cell, its acetic group is cleaved by intracellular, nonspecific esterases
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyren-1-yl acetate typically involves the acetylation of pyrene derivatives. One common method is the reaction of pyrene with acetic anhydride in the presence of a catalyst such as sulfuric acid. This reaction proceeds under mild conditions, usually at room temperature, to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form pyrene-1-carboxylic acid.
Reduction: Reduction of this compound can yield pyrene-1-yl alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of iron(III) bromide as a catalyst.
Major Products:
Oxidation: Pyrene-1-carboxylic acid.
Reduction: Pyrene-1-yl alcohol.
Substitution: Bromopyrene derivatives.
Scientific Research Applications
Comparison with Similar Compounds
1-Pyrenecarboxylic Acid: An oxidized derivative of pyrene, used in similar applications as this compound.
1-Pyrenemethanol: A reduced derivative of pyrene, also used as a building block in organic synthesis.
Uniqueness of this compound: this compound is unique due to the presence of the acetate group, which can influence its reactivity and solubility. This makes it a versatile intermediate for the synthesis of various pyrene derivatives and enhances its applicability in different scientific fields .
Properties
IUPAC Name |
pyren-1-yl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O2/c1-11(19)20-16-10-8-14-6-5-12-3-2-4-13-7-9-15(16)18(14)17(12)13/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMAPHCGFUPXIEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40999989 | |
Record name | Pyren-1-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40999989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78751-40-3 | |
Record name | 1-Pyrenol, 1-acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078751403 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyren-1-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40999989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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